molecular formula C15H15N3O6 B2546687 ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-29-7

ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate

Cat. No. B2546687
M. Wt: 333.3
InChI Key: FFSBCQMRUNTXSG-UHFFFAOYSA-N
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Description

Ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a compound that falls within the broader class of carbamate derivatives. These compounds have been extensively studied due to their biological activities and potential therapeutic applications, particularly in the field of cancer research.

Synthesis Analysis

The synthesis of carbamate derivatives often involves transformations at the carbamate group, as well as reductive cyclization of nitropyridine intermediates and hydride reduction of heteroaromatic compounds . Directed lithiation has also been employed as a method to introduce substituents into the carbamate structure, as seen in the case of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which is lithiated and then reacted with various electrophiles to yield substituted products .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can vary significantly, with some molecules exhibiting planar conformations and others adopting more complex geometries. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate has all non-H atoms lying on a mirror plane, forming simple chains through hydrogen bonding . The presence of substituents like iodine can lead to the formation of sheets through a combination of hydrogen bonds and dipolar contacts .

Chemical Reactions Analysis

Carbamate derivatives can undergo a variety of chemical reactions. For example, ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate can metabolize to form a product by cleavage of the ethyl carbamate moiety . Additionally, reactions with hydrazines can lead to the formation of modified pyrimidines and dipyrimidinones, as seen in the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives are influenced by their molecular structure and substituents. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of bulky aliphatic groups in place of ethyl in the carbamate moiety can reduce the biological activity of the compound . The crystalline structure can also influence the intermolecular interactions, as seen in the different hydrogen bonding patterns and pi-pi stacking interactions in various carbamate derivatives .

Scientific Research Applications

Antimitotic Agents

Research on chiral isomers of related compounds has highlighted their significance in biological systems, with specific isomers exhibiting higher potency in antimitotic activity. These findings are crucial for developing therapeutic agents targeting cell division processes (C. Temple & G. Rener, 1992).

Antimicrobial and Antioxidant Studies

Compounds structurally similar to ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These findings are vital for pharmaceutical applications where such properties are desirable (K. Raghavendra et al., 2016).

Directed Lithiation

Directed lithiation techniques involving structurally related compounds provide a method for synthesizing substituted products with high yields. This method is instrumental in organic synthesis, allowing for the targeted modification of molecules (Keith Smith et al., 2013).

Regioselective Synthesis

Studies on the regioselective synthesis of pyrazole derivatives from related starting materials offer insights into the control of chemical reactions to favor specific products. This research is foundational for synthetic chemistry, enabling the precise construction of complex molecules (W. Ashton & G. Doss, 1993).

properties

IUPAC Name

ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-3-24-15(22)17-13(20)11-8-18(14(21)16-12(11)19)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,19,21)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBCQMRUNTXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331640
Record name ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate

CAS RN

303997-29-7
Record name ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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